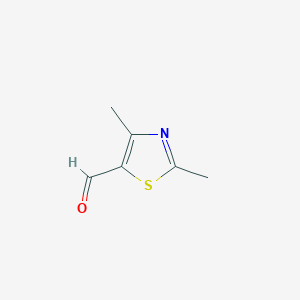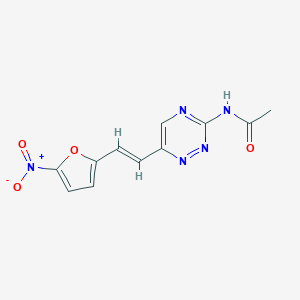
Acetylfuratrizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylfuratrizine is a chemical compound that belongs to the class of furan derivatives. It is used in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
Acetylfuratrizine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Acetylfuratrizine has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis.
Mécanisme D'action
The mechanism of action of acetylfuratrizine is not fully understood. However, it is believed to work by inhibiting various cellular pathways involved in inflammation and cancer growth. Acetylfuratrizine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Acetylfuratrizine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Acetylfuratrizine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using acetylfuratrizine in lab experiments is its low toxicity. It has been found to be relatively safe in animal studies, with no significant adverse effects reported. Another advantage is its availability and low cost. However, one limitation is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on acetylfuratrizine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of acetylfuratrizine in humans. Finally, the potential of acetylfuratrizine as a therapeutic agent for various diseases needs to be explored further.
Conclusion:
In conclusion, acetylfuratrizine is a chemical compound that has potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Acetylfuratrizine can be synthesized by the reaction of furfural with acetic anhydride in the presence of a catalyst. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
Acetylfuratrizine can be synthesized by the reaction of furfural with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into acetylfuratrizine. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Propriétés
Numéro CAS |
1789-26-0 |
|---|---|
Nom du produit |
Acetylfuratrizine |
Formule moléculaire |
C11H9N5O4 |
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
N-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]acetamide |
InChI |
InChI=1S/C11H9N5O4/c1-7(17)13-11-12-6-8(14-15-11)2-3-9-4-5-10(20-9)16(18)19/h2-6H,1H3,(H,12,13,15,17)/b3-2+ |
Clé InChI |
SWMPGCCDXNLPED-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)NC1=NC=C(N=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Synonymes |
acetylfuratrizine panfuran acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



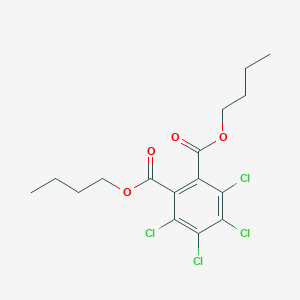
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
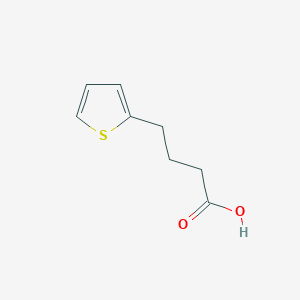
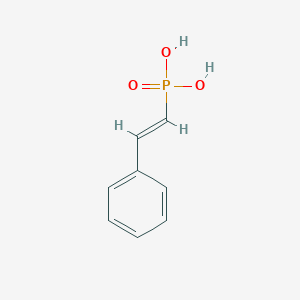
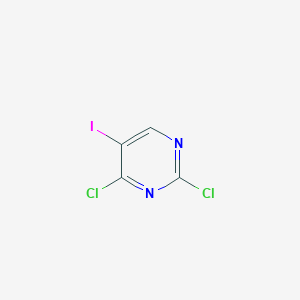
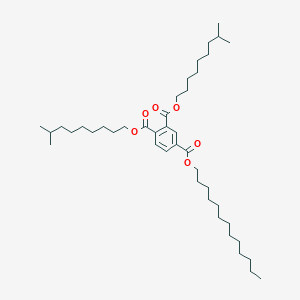
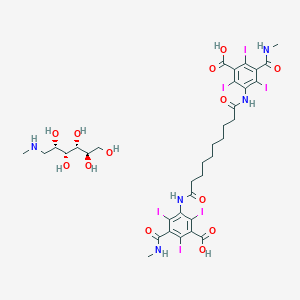
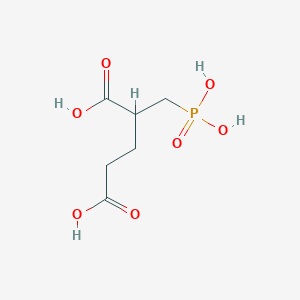
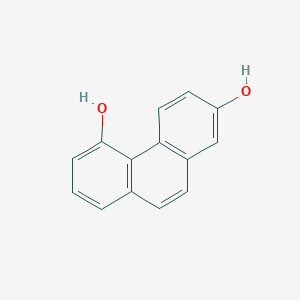
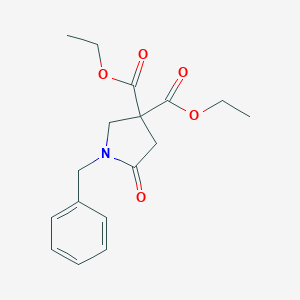
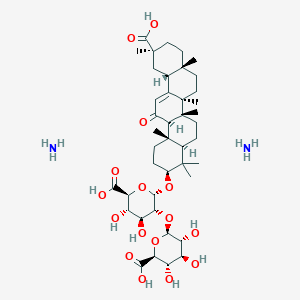
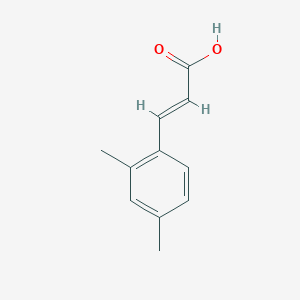
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
